3-(3-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-(3-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines. These compounds are known for their unique structural features and potential applications in various fields, including organic electronics and medicinal chemistry. The presence of a fluorobenzyl group in the structure enhances its chemical properties, making it a subject of interest for researchers.
Mechanism of Action
Target of Action
Similar compounds have been reported to target mycobacterium tuberculosis , suggesting potential antimicrobial activity.
Mode of Action
It is synthesized as an electron-transport-type host in blue phosphorescent organic light-emitting diodes . This suggests that it may interact with its targets by facilitating electron transport.
Result of Action
Its use in blue phosphorescent organic light-emitting diodes suggests it may contribute to high external quantum efficiency .
Preparation Methods
The synthesis of 3-(3-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzofuran core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the pyrimidine ring: This step often involves the use of reagents such as formamidine or guanidine derivatives.
Attachment of the fluorobenzyl group: This is usually done through nucleophilic substitution reactions using 3-fluorobenzyl halides.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalytic processes and advanced purification techniques.
Chemical Reactions Analysis
3-(3-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(3-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of organic electronic materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Researchers are exploring its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar compounds to 3-(3-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one include other benzofuro[3,2-d]pyrimidines with different substituents. These compounds share a common core structure but differ in their functional groups, which can significantly affect their chemical and biological properties. For example:
3-(4-chlorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one: This compound has a chlorobenzyl group instead of a fluorobenzyl group, which can alter its reactivity and binding properties.
3-(3-methylbenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one: The presence of a methyl group can influence the compound’s hydrophobicity and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-[(3-fluorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2O2/c18-12-5-3-4-11(8-12)9-20-10-19-15-13-6-1-2-7-14(13)22-16(15)17(20)21/h1-8,10H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYKVPYSGMSBEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC4=CC(=CC=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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